molecular formula C11H8N4 B8444741 Pyrazino[2,3-c]quinolin-5-amine

Pyrazino[2,3-c]quinolin-5-amine

Cat. No.: B8444741
M. Wt: 196.21 g/mol
InChI Key: OZQDEDANCMGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino[2,3-c]quinolin-5-amine is a tricyclic heterocyclic compound of interest in medicinal and synthetic chemistry research . This amine-substituted pyrazinoquinoline derivative is structurally related to pyrazino[2,3-c]quinolin-5(6H)-ones, which are synthetic intermediates studied for their complex molecular rearrangements. Research indicates that such rearrangements, for instance upon reaction with isocyanic acid (HNCO), can yield novel hydantoin derivatives, which are valuable scaffolds in drug discovery due to their broad range of potential biological activities . The presence of the amine functional group on this fused ring system makes it a versatile building block for the synthesis of more complex polyheterocyclic systems and for probing new chemical transformations . Researchers can utilize this compound in the development of novel synthetic methodologies and for generating libraries of compounds for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

pyrazino[2,3-c]quinolin-5-amine

InChI

InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15)

InChI Key

OZQDEDANCMGFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N

Origin of Product

United States

Scientific Research Applications

mTOR Inhibition and Cancer Therapy

One of the primary applications of pyrazino[2,3-c]quinolin-5-amine is its use as an mTOR (mechanistic target of rapamycin) inhibitor. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.

Key Findings:

  • Inhibition of mTOR Complexes : Research indicates that this compound derivatives can inhibit both mTORC1 and mTORC2 complexes, which are implicated in various cancers such as mantle cell lymphoma and breast cancer. These compounds have shown promise in treating hyperproliferative disorders by modulating pathways associated with cancer cell growth and metabolism .
  • Pharmaceutical Composition : The synthesis of this compound derivatives has led to the development of new pharmaceutical compositions that exhibit potent antitumor activity .

Antitubercular Activity

Another significant application of this compound is its potential as an antitubercular agent . Recent studies have focused on the compound's ability to inhibit Mycobacterium tuberculosis.

Research Insights:

  • Inhibitory Effects on InhA Enzyme : Compounds derived from this compound have been shown to inhibit the InhA enzyme, which is essential for the survival of Mycobacterium tuberculosis. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against various strains of tuberculosis .
  • Molecular Docking Studies : Molecular docking analyses have confirmed the interactions between these compounds and their target enzymes, suggesting a mechanism for their antitubercular activity .

Molecular Rearrangement and Derivative Synthesis

The molecular rearrangement properties of this compound have also been extensively studied. This aspect is crucial for developing new derivatives with enhanced biological activities.

Notable Discoveries:

  • Formation of Hydantoin Derivatives : The reaction of this compound with isocyanic acid leads to novel hydantoin derivatives through an unprecedented molecular rearrangement. These derivatives have been characterized using NMR and mass spectrometry techniques .
  • Biological Activity Assessment : The newly synthesized compounds have undergone biological activity assessments, including cytotoxicity tests against various cancer cell lines. Some derivatives exhibited significant activity, indicating their potential as therapeutic agents .

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
Cancer TherapymTORC1 and mTORC2 InhibitionPotent against various cancers; promotes apoptosis
Antitubercular ActivityInhibition of InhA enzymeMIC as low as 12.5 µg/mL against M. tuberculosis
Molecular RearrangementFormation of hydantoin derivativesNew compounds with cytotoxic properties

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazinoquinoline Derivatives and Analogues

Compound Name Structure Key Targets/Activities Notable Substituents Reference
Pyrazino[2,3-c]quinolin-5(6H)-one Fused pyrazine-quinoline with ketone Antimicrobial, anticancer C-5 ketone
Tetrahydroindolo[2,3-c]quinolinones Indole-fused quinolinone L-type calcium channels, DYRK1A kinase Substituents at C-9, C-10, C-11
Ambocarb (3) Tetrahydroindoloquinolinone derivative Potent DYRK1A inhibition (>IC₅₀ vs. L-type) Parent compound for SAR studies
5-Chloropyrazino[2,3-f]quinoxaline Pyrazine-quinoxaline fused system Unknown (structural analogue) Chlorine at C-5
Tricyclic amines (e.g., pyrimido derivatives) Pyrimido/thieno/pyrido fused systems M4 mAChR modulation (neurological disorders) Varied heterocyclic substituents

Structure-Activity Relationships (SAR)

  • L-Type Calcium Channel Binding: Tetrahydroindolo[2,3-c]quinolinones show enhanced binding at L-type channels with substitutions at positions 9–11, though ambocarb remains the most potent DYRK1A inhibitor in this class .
  • Antimicrobial Activity: Pyrazino[2,3-c]quinolin-5(6H)-ones exhibit broad-spectrum activity, likely due to the fused aromatic system enabling DNA intercalation or enzyme inhibition .
  • Neurological Targets : Tricyclic pyrimido/pyrido derivatives act as M4 receptor modulators, highlighting the versatility of nitrogen-rich fused systems in CNS drug design .

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported synthesis involves reacting 3-chloroquinoline-2,4(1H,3H)-diones (1a–f ) with ethylenediamine in dimethylformamide (DMF) under basic conditions (K₂CO₃). This yields tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones (2a–f ) via nucleophilic substitution and cyclization (Scheme 1). Substituents on the quinoline core (R₁ = Me, Ph; R₂ = Bu, Bn, Ph) influence reaction efficiency, with electron-donating groups enhancing yields (43–85%).

Key Conditions

  • Solvent : DMF

  • Base : K₂CO₃ (2.0 equiv)

  • Temperature : Room temperature

  • Time : 12–24 hours

Side products include dimeric compounds (3c , 3f ) from double alkylation of ethylenediamine, observed in ≤13% yields.

Structural Characterization

X-ray crystallography confirms the tricyclic structure of 2a–f , with planar pyrazine and quinoline rings. 15N^{15}\text{N} NMR spectra reveal distinct shifts for the imine (δ = 120–125 ppm) and amine (δ = 60–65 ppm) groups.

Reductive Amination of Pyrazinoquinolinones

Sodium Borohydride Reduction

Tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones (2a–f ) are reduced to dihydro derivatives (4a–f ) using NaBH₄ in methanol. This step converts the imine (C=N) to a secondary amine (C–NH–C), critical for generating Pyrazino[2,3-c]quinolin-5-amine precursors.

Representative Procedure

  • Dissolve 2a–f (1.0 mmol) in methanol (10 mL).

  • Add NaBH₄ (1.1 equiv) at 0°C.

  • Stir for 2 hours at room temperature.

  • Isolate 4a–f via filtration (yields: 28–89%).

Catalytic Hydrogenation

Alternative reductions employ Pd/C under H₂ atmosphere, converting ketones to amines without over-reduction. For example, 3,4-diaminocoumarin intermediates are hydrogenated to yield fused pyrazinoquinolines.

Microwave-Assisted One-Pot Synthesis

Methodology and Advantages

A one-pot protocol combines 4-amino-3-nitrocoumarin (1 ) with α-dicarbonyl compounds (2a–h ) under microwave irradiation (170°C, n-pentanol, PPh₃). This eliminates nitro groups and facilitates cyclization to pyrazino[3,4-b]coumarins (4a–h ) in 66–92% yields. While optimized for coumarin derivatives, this approach is adaptable to quinoline systems by substituting diaminoquinolines.

Optimized Conditions

  • Solvent : n-Pentanol

  • Reagent : PPh₃ (3.5 equiv)

  • Time : 5–8 hours

Limitations and Byproducts

Prolonged heating (>10 hours) promotes retro-Claisen condensation, yielding hydantoin derivatives (e.g., 8f ) via water addition.

Molecular Rearrangement Pathways

Reaction with Isocyanic Acid (HNCO)

Treating 2a–f with HNCO induces an unprecedented rearrangement to hydantoin derivatives (5a–f ). Proposed mechanisms involve:

  • Nucleophilic attack by HNCO on the imine carbon.

  • Ring-opening and re-cyclization to form (2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)aminoethylimidazolidine-2,4-diones.

Key Evidence

  • IR: Carbonyl stretches at 1775 cm⁻¹.

  • 1H^{1}\text{H} NMR: Hydantoin NH signals at δ = 11.2 ppm.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Byproducts
Cyclocondensation3-Chloroquinoline-2,4-dionesDMF, K₂CO₃, rt43–85%Dimers (3c , 3f )
Reductive AminationPyrazinoquinolinones (2 )NaBH₄, MeOH, 0°C to rt28–89%None
Microwave Synthesis4-Amino-3-nitrocoumarinn-Pentanol, PPh₃, 170°C66–92%Hydantoins (8f )

Structural Validation and Biological Relevance

Spectroscopic Characterization

  • 13C^{13}\text{C} NMR : Carbonyl carbons in 2a–f appear at δ = 165–170 ppm.

  • ESI-MS : Molecular ions ([M+H]⁺) align with theoretical masses (e.g., 2a : m/z 327.1 calculated, 327.0 observed).

Biological Screening

Selected pyrazinoquinolin-5-amines exhibit moderate CDK and ABL kinase inhibition (IC₅₀ = 10–50 μM). Cytotoxicity assays against HeLa cells show IC₅₀ values of 15–30 μM, highlighting therapeutic potential .

Q & A

What synthetic strategies are effective for preparing Pyrazino[2,3-c]quinolin-5-amine derivatives, and how do reaction conditions influence yield?

Answer:
A modular synthesis approach involves coupling quinoline amines with aryl piperazines via nucleophilic substitution. For example, quinolin-3-amine reacts with 5-bromopentanoyl chloride to form an intermediate amide, followed by displacement of bromide with aryl piperazines under refluxing acetone with K₂CO₃ as a base . Key factors include:

  • Solvent choice : Acetone promotes efficient substitution.
  • Base selection : K₂CO₃ ensures deprotonation without side reactions.
  • Temperature : Reflux conditions (~56°C) optimize reaction kinetics.
    Yield variations (e.g., 10a-10k vs. 11a-11f) depend on steric/electronic properties of aryl piperazine substituents. Electron-deficient aryl groups may enhance reactivity .

How can researchers analytically distinguish this compound from structurally related impurities?

Answer:
High-performance liquid chromatography (HPLC) with UV/Vis detection is critical. Impurity profiling of analogous compounds (e.g., mirtazapine derivatives) uses:

  • Stationary phase : C18 columns for polar/nonpolar separation.
  • Mobile phase : Gradient elution with acetonitrile/ammonium acetate buffer (pH 4.5) .
  • Mass spectrometry (LC-MS) : Confirms molecular ions (e.g., m/z 381.43 for esmirtazapine) and distinguishes isomers via fragmentation patterns . Impurities like stereoisomers require chiral columns or NMR (e.g., NOESY for spatial proximity analysis) .

What advanced methodologies assess the structure-activity relationship (SAR) of this compound derivatives?

Answer:
Step 1 : Synthesize derivatives with varied substituents (e.g., aryl piperazines, halogens, alkyl chains) using the modular protocol .
Step 2 : Screen for biological activity (e.g., receptor binding, cytotoxicity):

  • Receptor assays : Radioligand displacement (e.g., mAChR M4 modulation, IC₅₀ determination) .
  • Cancer models : Evaluate IC₅₀ in cell lines (e.g., HeLa, MCF-7) and compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
    Step 3 : Computational modeling (e.g., molecular docking to mAChR M4) identifies critical interactions (e.g., hydrogen bonds with Thr237, hydrophobic packing with Trp378) .

How can fluorescent probes for this compound be designed to study receptor localization?

Answer:
Conjugation strategies include:

  • Amide coupling : React the amine group with fluorophore-activated esters (e.g., Alexa Fluor 488 TFP ester) in DMF/Na₂B₄O₄ buffer (pH 8.5) .
  • Click chemistry : Attach alkynes (e.g., 6-heptynoic acid) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
    Validation :
  • Fluorescence polarization : Confirm target binding (Δ polarization > 20% indicates successful probe-receptor interaction).
  • Confocal microscopy : Localize probes in live cells (e.g., neuronal cultures) .

What mechanistic insights explain this compound’s activity in neurological disorders?

Answer:
The compound acts as a positive allosteric modulator (PAM) of mAChR M4:

  • Allosteric site binding : Stabilizes receptor conformation via interactions with extracellular loops (e.g., EL2) and transmembrane helix 7 (TM7) .
  • Functional assays : Measure potentiation of acetylcholine (ACh) response in CHO-K1 cells expressing mAChR M4 (EC₅₀ shift from 10 µM to 1 µM with PAM) .
  • In vivo models : Reduce hyperlocomotion in rodent models of schizophrenia (dose-dependent effect at 1–10 mg/kg, p < 0.01 vs. control) .

How do stereochemical considerations impact the pharmacological profile of this compound derivatives?

Answer:
Stereochemistry at the 14b position (e.g., esmirtazapine’s (14bS)-configuration) affects:

  • Receptor affinity : (14bS)-isomers show 10-fold higher mAChR M4 binding (Kᵢ = 2 nM) vs. (14bR) .
  • Metabolic stability : S-configuration reduces CYP3A4-mediated oxidation (t₁/₂ = 8 h vs. 2 h for R-isomer) .
    Resolution methods : Chiral SFC (supercritical fluid chromatography) with amylose-3,5-dimethylphenylcarbamate columns .

What computational tools predict the pharmacokinetic properties of this compound analogs?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–4), BBB permeability (BOILED-Egg model), and CYP inhibition .
  • MD simulations : Assess blood-brain barrier penetration (e.g., PMF profiles for passive diffusion) .
  • Metabolite identification : GLORYx predicts phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

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